3-Dehydroquinic acid
3-Dehydroquinic acid
3-dehydroquinic acid is a 4-oxo monocarboxylic acid derived from quinic acid by oxidation of the hydroxy group at position 3 to the corresponding keto group. It has a role as an Escherichia coli metabolite. It is a 4-hydroxy monocarboxylic acid, a 2-hydroxy monocarboxylic acid, a 4-oxo monocarboxylic acid, a 5-hydroxy monocarboxylic acid and a secondary alpha-hydroxy ketone. It is functionally related to a (-)-quinic acid. It is a conjugate acid of a 3-dehydroquinate.
3-Dehydroquinate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Dehydroquinate is a metabolite found in or produced by Saccharomyces cerevisiae.
3-Dehydroquinate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Dehydroquinate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
10534-44-8
VCID:
VC20956850
InChI:
InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1
SMILES:
C1C(C(C(=O)CC1(C(=O)O)O)O)O
Molecular Formula:
C7H10O6
Molecular Weight:
190.15 g/mol
3-Dehydroquinic acid
CAS No.: 10534-44-8
Cat. No.: VC20956850
Molecular Formula: C7H10O6
Molecular Weight: 190.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-dehydroquinic acid is a 4-oxo monocarboxylic acid derived from quinic acid by oxidation of the hydroxy group at position 3 to the corresponding keto group. It has a role as an Escherichia coli metabolite. It is a 4-hydroxy monocarboxylic acid, a 2-hydroxy monocarboxylic acid, a 4-oxo monocarboxylic acid, a 5-hydroxy monocarboxylic acid and a secondary alpha-hydroxy ketone. It is functionally related to a (-)-quinic acid. It is a conjugate acid of a 3-dehydroquinate. 3-Dehydroquinate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 3-Dehydroquinate is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 10534-44-8 |
| Molecular Formula | C7H10O6 |
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | (1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1 |
| Standard InChI Key | WVMWZWGZRAXUBK-SYTVJDICSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O |
| SMILES | C1C(C(C(=O)CC1(C(=O)O)O)O)O |
| Canonical SMILES | C1C(C(C(=O)CC1(C(=O)O)O)O)O |
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